2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related 4H-pyrimido[2,1-b]benzothiazole derivatives involves reactions of 2-amino benzothiazole with various reagents under specific conditions. For instance, the reaction with ethyl-2-cyano-3,3-bismethyl thio acrylate in the presence of dimethyl formamide and anhydrous potassium carbonate leads to the formation of 4H-pyrimido[2,1-b ]benzothiazole-2-thiomethyl-3-cyano-4-one compounds (Baheti, Kapratwar, & Kuberkar, 2002). Such methods highlight the versatile routes available for synthesizing this category of compounds, often involving condensation reactions and the use of nucleophilic substrates.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the fusion of pyrimidine and benzothiazole heterocycles, contributing to their unique chemical behavior. The regiospecific synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones through reactions involving 2-aminobenzothiazoles and ethylacetoacetate, for example, underlines the importance of molecular architecture in determining the compounds' properties and reactivity (Fogla, Ankodia, Sharma, & Kumar, 2009).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, forming new derivatives with potential biological significance. For instance, the reaction with arylamines, heteryl amines, and other nucleophiles can yield a range of substituted derivatives, showcasing the chemical versatility and reactivity of the pyrimido[2,1-b]benzothiazole core (Sayed, Khalil, & Raslan, 2012).
Physical Properties Analysis
While specific physical properties of "2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide" are not detailed in the provided research, compounds within this class generally exhibit properties influenced by their heterocyclic structure, including melting points, solubility in various solvents, and crystalline forms. These attributes are crucial for understanding their behavior in different chemical environments and potential applications.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interaction with other chemical entities, are shaped by the nature of the pyrimido[2,1-b]benzothiazole framework. The presence of multiple reactive sites allows for a range of chemical transformations, leading to a diverse array of derivatives with varying biological and chemical activities (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds, including derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one. These syntheses involve reactions with different reagents such as aryl amines, heteryl amines, phenols, and compounds containing active methylene groups to explore a variety of chemical structures and functionalities (Baheti, Kapratwar, & Kuberkar, 2002).
Anticancer Activity
Research has demonstrated the compound's role in producing derivatives with significant in-vitro anticancer activity against different cancer lines. This includes the synthesis and evaluation of derivatives for their potential to inhibit the growth of human cancer cell lines, indicating the compound's relevance in developing new anticancer agents (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
Antimicrobial and Antifungal Activities
Several derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities. These studies have shown that certain derivatives exhibit promising antibacterial and antifungal properties, highlighting the compound's potential application in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).
Green Chemistry and Synthesis Methods
The compound has been involved in research focusing on green chemistry protocols, such as one-pot three-component condensation reactions in water. These studies aim to develop more efficient and environmentally friendly synthesis methods for heterocyclic compounds, including pyrimido[2,1-b]benzothiazoles (Dandia, Khaturia, Sarawgi, & Jain, 2007).
properties
IUPAC Name |
2-methyl-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-2-3-7-12(11)16(22)20-13-10-19-18-21(17(13)23)14-8-4-5-9-15(14)24-18/h2-10H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFAWVUTYPDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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